Tetradecyl 4-hydroxybenzoate
Overview
Description
Tetradecyl 4-hydroxybenzoate , also known as tetradecyl parahydroxybenzoate , is a chemical compound derived from benzoic acid. It falls into the category of monohydroxybenzoic acids and is characterized by its white crystalline appearance. While it is slightly soluble in water and chloroform, it exhibits better solubility in polar organic solvents such as alcohols and acetone. This compound plays a crucial role in the synthesis of parabens , which are commonly used as preservatives in cosmetics and certain ophthalmic solutions .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-hydroxybenzoic acid (also known as p-hydroxybenzoic acid) with tetradecyl alcohol . The esterification process leads to the formation of this compound. This compound is essential for various industrial applications, including the production of liquid crystal polymers (LCPs) and other high-value bioproducts .
Molecular Structure Analysis
The molecular formula of this compound is C~20~H~30~O~3~ . It consists of a benzene ring with a hydroxyl group (OH) attached at the para position. The tetradecyl (C~14~H~29~) side chain is linked to the hydroxyl group, resulting in the ester formation .
Chemical Reactions Analysis
Upon hydroxylation, this compound forms protocatechuate , which can subsequently undergo cleavage in ortho- and/or meta-positions or decarboxylation to yield catechol . Both protocatechuate and catechol are then funneled into the TCA cycle via either the β-ketoadipate or protocatechuate meta-cleavage branches. Additionally, the oxidative decarboxylation of protocatechuate may lead to the formation of hydroxyquinol . Overall, this compound degradation in Pseudarthrobacter phenanthrenivorans Sphe3 involves multiple catabolic pathways, highlighting the strain’s versatility .
Scientific Research Applications
Analysis in Cosmetic and Pharmaceutical Products
Tetradecyl 4-hydroxybenzoate, a derivative of 4-hydroxybenzoate, is extensively used as a preservative in cosmetics and pharmaceutical products. Lee et al. (2017) employed mass spectrometry methods to analyze 4-hydroxybenzoates and their metabolites in human keratinocyte cells exposed to UV radiation. This research contributes to understanding the metabolic processes and potential adverse effects, such as oxidative and DNA damage, associated with these compounds in skincare products (Lee et al., 2017).
Biotechnological Applications
Wang et al. (2018) discussed the emerging use of 4-Hydroxybenzoic acid (4-HBA), a close relative of this compound, as a versatile intermediate for value-added bioproducts. These applications span across food, cosmetics, and pharmacy, highlighting the biotechnological potential of these compounds (Wang et al., 2018).
Dermal Absorption and Metabolism
A study by Jewell et al. (2007) explored the dermal absorption and metabolism of parabens, esters of 4-hydroxybenzoic acid, in human and minipig skin. This research is relevant to this compound, providing insights into how such compounds are metabolized and their potential effects upon dermal exposure (Jewell et al., 2007).
Environmental Monitoring
The detection and analysis of 4-hydroxybenzoates in the environment are crucial due to their widespread use and potential ecological impacts. For instance, a study developed a high-performance liquid chromatography–tandem mass spectrometry method for quantifying parabens, including this compound, in food. This method aids in monitoring the presence and concentrations of these compounds in various environments (Cao et al., 2013).
Neurogenesis and Therapeutic Potential
Research on derivatives of this compound has shown potential in promoting neurogenesis and treating neurological conditions. For example, Tetradecyl 2,3-dihydroxybenzoate, a similar compound, was studied for its ability to enhance neurite outgrowth and its potential application in treating Alzheimer's disease and spinal cord injuries (Qi et al., 2016; Ding et al., 2016)(Ding et al., 2016).
Properties
IUPAC Name |
tetradecyl 4-hydroxybenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-24-21(23)19-14-16-20(22)17-15-19/h14-17,22H,2-13,18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DATMKDBMEZKPLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20316978 | |
Record name | tetradecyl 4-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20316978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71177-53-2 | |
Record name | NSC309824 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309824 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | tetradecyl 4-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20316978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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